N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide
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Overview
Description
N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide is a synthetic organic compound that belongs to the class of sulfanylpropanamides This compound is characterized by the presence of an acetamidophenyl group, a phenylpyrimidinyl group, and a sulfanylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: The synthesis begins with the acetylation of 4-aminophenol to form 4-acetamidophenol.
Synthesis of the Phenylpyrimidinyl Intermediate: The phenylpyrimidinyl moiety is synthesized through a series of reactions involving the condensation of benzaldehyde with appropriate pyrimidine derivatives.
Coupling Reaction: The final step involves the coupling of the acetamidophenyl intermediate with the phenylpyrimidinyl intermediate in the presence of a suitable sulfanylating agent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14(21(27)25-18-10-8-17(9-11-18)24-15(2)26)28-20-12-19(22-13-23-20)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQPUKRVPGTTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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